molecular formula C10H6ClNO B1311743 4-Quinolinecarbonyl chloride CAS No. 50821-72-2

4-Quinolinecarbonyl chloride

Cat. No. B1311743
CAS RN: 50821-72-2
M. Wt: 191.61 g/mol
InChI Key: OTENSAQNLUSKHN-UHFFFAOYSA-N
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Description

4-Quinolinecarbonyl chloride is a chemical compound with the formula C10H6ClNO . It is an important intermediate in the synthesis of various quinoline derivatives, which are widely used in the pharmaceutical and agrochemical industries.


Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The 4-Quinolinecarbonyl chloride molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyridine(s) .

Scientific Research Applications

Structural Analysis and Synthesis

  • A study detailed the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, which involved the reaction of quinoline-3-carboxylic acid with thionyl chloride (a step that likely forms 4-Quinolinecarbonyl chloride) followed by coupling with 4-aminoacetophenone. Structural characterization was performed using various spectroscopic methods, and molecular geometry optimizations were conducted using DFT methods (Polo-Cuadrado et al., 2021).

Photocleavage Activity

  • Research on 1-aryl/heteroaryl-4-substituted-1,2,4-triazolo[4,3-a]quinoxalines showcased their synthesis via copper(II) chloride mediated oxidative intramolecular cyclization. These compounds demonstrated significant DNA photocleavage activity under UV irradiation, indicating potential applications in biochemistry or pharmacology (Aggarwal et al., 2011).

Wastewater Treatment

  • A study on the electro-oxidation of quinoline in wastewater treatment demonstrated the removal of quinoline using a swirling flow reactor. This research is particularly relevant to environmental chemistry, as it explores the degradation of organic pollutants in the presence of chloride ions (Li, 2022).

Synthesis of Fluorescent Quinolines

  • Research involving the regiospecific synthesis of fluorescent 2,4-disubstituted quinolines from acyl chlorides (potentially including 4-Quinolinecarbonyl chloride) and other components showed the ability to create compounds with intense blue emission upon UV excitation, important for materials science and fluorescence-based applications (Rotzoll et al., 2010).

properties

IUPAC Name

quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTENSAQNLUSKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433748
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinecarbonyl chloride

CAS RN

50821-72-2
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-quinolinecarboxylic acid (Aldrich, 0.25 g, 1.4 mmol) in 5 mL of thionyl chloride was warmed to reflux and allowed to stir for 1 hour. The mixture was then cooled to ambient temperature and concentrated under reduced pressure. This material was dissolved in 10 mL toluene and concentrated under reduced pressure (3×) to afford the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Lowe, OJ Stacey, PN Horton, SJ Coles… - Journal of Organometallic …, 2016 - Elsevier
… Thus, 2-phenyl-4-quinolinecarbonyl chloride was reacted with a series of n-alkyl amines with octyl, dodecyl and hexadecyl length chains to give the ligands HL 1 , HL 2 and HL 3 …
Number of citations: 10 www.sciencedirect.com
A Catto, G Motta, A Tajana, P Cazzulani… - Journal of medicinal …, 1987 - ACS Publications
New 1-(2-pyridinyl) piperazine derivatives were synthesized and tested as inhibitors of thereaginic passive cutaneous anaphylaxis in the rat (PCA), of the histamine-induced …
Number of citations: 12 pubs.acs.org
OJ Stacey, BD Ward, SJ Coles, PN Horton… - Dalton …, 2016 - pubs.rsc.org
… The solvent was removed in vacuo and the yellow solid, 2-phenyl-4-quinolinecarbonyl chloride, redissolved in chloroform (10 mL) before the amine (1 eq.) was added slowly to the …
Number of citations: 14 pubs.rsc.org
R Labaudiniere, G Hilboll, A Leon-Lomeli… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and structure-activity profile of a new class of potent and specific LTAt hydrolase inhibitors are described. Many compounds of this series of-[5-(-arylalkyl)-2-thienyl]-and-[4-…
Number of citations: 49 pubs.acs.org
K Charupant, N Daikuhara, E Saito… - Bioorganic & medicinal …, 2009 - Elsevier
Twenty-four ester analogues of renieramycin M (1m) were prepared from jorunnamycin A (3a), which was easily transformed from marine natural 1m in three steps. These analogues, …
Number of citations: 57 www.sciencedirect.com
OJ Stacey, BD Ward, SJ Coles, PN Horton, SJA Pope - scholar.archive.org
… The solvent was removed in vacuo and the yellow solid, 2-phenyl-4-quinolinecarbonyl chloride, redissolved in chloroform (10 mL) before the amine (1 eq.) was added slowly to the …
Number of citations: 0 scholar.archive.org
中野三郎 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
2-Bromocinchoninic acid (I), and methyl and ethyl 2-bromocinchoninate (IV) were prepared by application of phosphoryl bromide to 2-hydroxycinchoninic acid and its methyl and ethyl …
Number of citations: 2 www.jstage.jst.go.jp

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